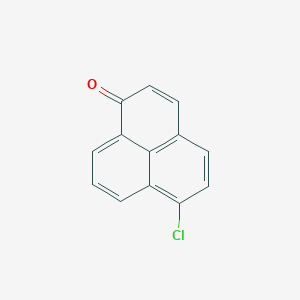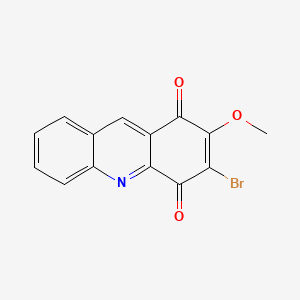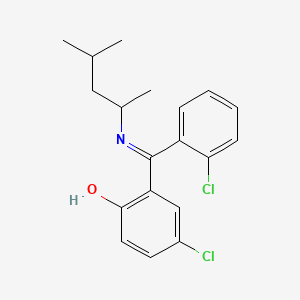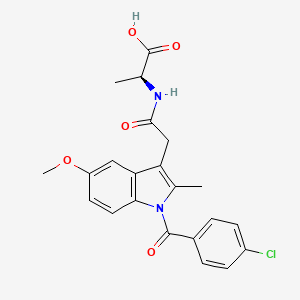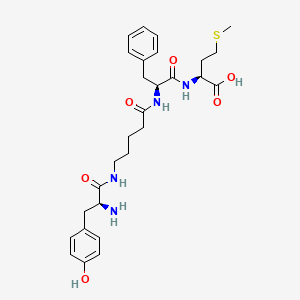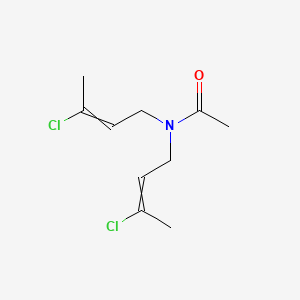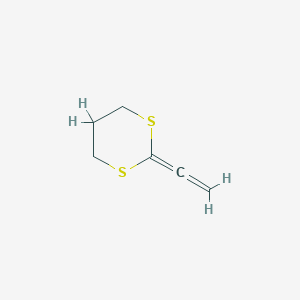
2-Ethenylidene-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylidene-1,3-dithiane: is an organic compound with the molecular formula C6H10S2 . It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and one ethenylidene group. The presence of sulfur atoms imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethenylidene-1,3-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common catalysts include yttrium triflate and tungstophosphoric acid, which facilitate the thioacetalization process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenylidene-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Substituted dithianes
Aplicaciones Científicas De Investigación
2-Ethenylidene-1,3-dithiane has several applications in scientific research, including:
Chemistry:
Protecting Group: It is used as a protecting group for carbonyl compounds in organic synthesis.
Nucleophilic Acylation: The compound serves as a nucleophilic acylating agent in the Corey-Seebach reaction, allowing for the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The unique chemical properties of dithianes make them valuable intermediates in the synthesis of pharmaceutical compounds.
Industry:
Mecanismo De Acción
The mechanism of action of 2-ethenylidene-1,3-dithiane involves its ability to act as a nucleophile in various chemical reactions. The sulfur atoms in the dithiane ring stabilize the negative charge, allowing the compound to react with electrophiles. This reactivity is exploited in the Corey-Seebach reaction, where the dithiane acts as a nucleophilic acylating agent, forming carbon-carbon bonds .
Comparación Con Compuestos Similares
1,3-Dithiane: Similar to 2-ethenylidene-1,3-dithiane but lacks the ethenylidene group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms, differing in ring size and reactivity.
Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and stability compared to other dithianes and dithiolanes. This makes it particularly valuable in specific synthetic applications and reactions .
Propiedades
Número CAS |
80593-72-2 |
|---|---|
Fórmula molecular |
C6H8S2 |
Peso molecular |
144.3 g/mol |
InChI |
InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h1,3-5H2 |
Clave InChI |
CPGTYOGWDLLPOW-UHFFFAOYSA-N |
SMILES canónico |
C=C=C1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)

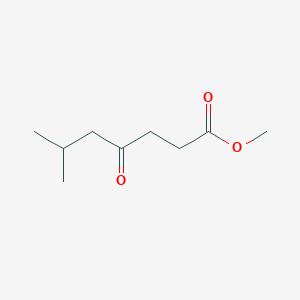
silane](/img/structure/B14431490.png)
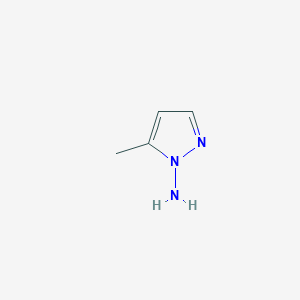
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
